
4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives has been reported in the literature, demonstrating the compound's relevance in the development of potential therapeutic agents and chemical studies. For example, Balazs et al. (1970) reported the synthesis of related compounds through procedures that ensure specific functionalities are retained, indicating a foundational approach to synthesizing this compound (Balazs, Anderson, Iwamoto, & Lim, 1970). Ismail et al. (2013) designed, synthesized, and biologically evaluated certain derivatives as anti-HCV agents, highlighting the compound's utility in medicinal chemistry (Ismail, Abouzid, Mohamed, & Dokla, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including crystallography. For instance, Ajibade and Andrew (2021) reported on the molecular structures of derivatives synthesized via the Schiff bases reduction route, providing insights into their geometric configurations (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives have been extensively studied. For example, Kumar et al. (2012) explored chemoselective amide formation, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kumar, Sharma, Garcia, Kamel, McCarthy, Muth, & Phanstiel, 2012).
Physical Properties Analysis
The physical properties of compounds related to 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid are critical for their application in various fields. For example, studies on crystal structures and solid-state properties provide valuable information on the compound's stability and behavior under different conditions. Owczarzak et al. (2013) discussed the crystal structures of derivatives, shedding light on their hydrogen bonding potential and crystal packing (Owczarzak, Samshuddin, Narayana, Yathirajan, & Kubicki, 2013).
Chemical Properties Analysis
The chemical properties of 4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid, including reactivity, stability, and interaction with other molecules, are essential for its utilization in chemical synthesis and pharmaceutical development. Troegel et al. (2009) synthesized potential building blocks for silicon-containing drugs, highlighting the compound's role in developing novel therapeutic agents (Troegel, Möller, Burschka, & Tacke, 2009).
Applications De Recherche Scientifique
Antiviral Applications
4-(4-[N-1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]phenyl)-4-oxo-butyric acid and related compounds have shown potential as antiviral agents, particularly against Hepatitis C Virus (HCV) genotypes 1b and 4a. These compounds were synthesized and evaluated for their inhibitory activity against HCV cell cultures, showing significant inhibitory activity with low effective concentration doses (Ismail, Abouzid, Mohamed, & Dokla, 2013).
Biochemical Research
A study on the autoxidation of pyruvic acid analogues of a thyroid hormone, including 4-hydroxy-3,5-diiodophenylpyruvic acid, revealed chemiluminescence in aerated solutions, indicating potential biochemical applications (Cilento, Nakano, Fukuyama, Suwa, & Kamiya, 1974).
Cancer Treatment
Certain 4-oxo-butenoic acid derivatives, including 4-(4-Methoxy-phenyl)-2,4-dioxo-3-(phenyl-hydrazono)-butyric acid, have been identified as potential anti-tumor agents against human breast carcinoma (Miles, Yurjevich, Petrovna, Valentinovna, & Goun, 1958).
Pharmaceutical Intermediates
4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid and its derivatives are used in synthesizing important pharmaceutical intermediates. For example, R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate of an angiotension converting enzyme inhibitor, has been synthesized using related compounds (Li, 2003).
Antibacterial and Antifungal Applications
Proton-transfer complexes formed from 4-aminoantipyrine and related compounds, including 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-aminium-4-hydroxyphenolate, have been investigated for their antibacterial and antifungal activities, showing strong antimicrobial activities against various bacterial and fungal strains (Adam, 2013).
Safety and Hazards
The safety data sheet for “4-Hydroxy-3,5-dimethylphenylboronic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it gets into the eyes, rinse with pure water for at least 15 minutes .
Propriétés
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-5-9(6-8(2)12(7)16)10(13)3-4-11(14)15/h5-6,16H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCAMFSPJNWASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)
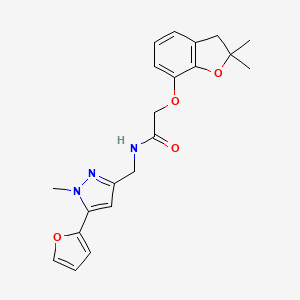
![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

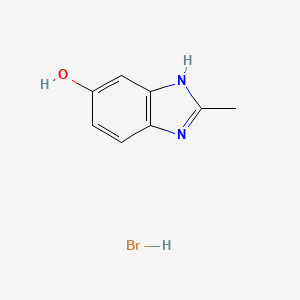
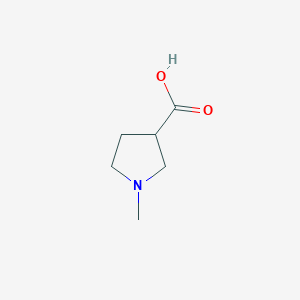
![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)
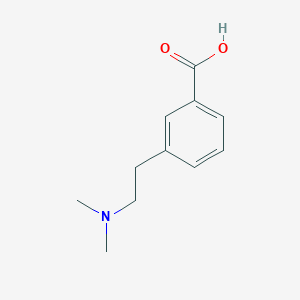

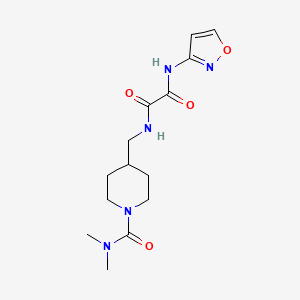
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)